(5E)-5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione
Overview
Description
(5E)-5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazolidine-2,4-dione core: This can be achieved through the reaction of urea with glyoxal under acidic conditions.
Introduction of the benzylidene group: This step involves the condensation of the imidazolidine-2,4-dione with 3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzaldehyde in the presence of a base such as sodium hydroxide.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
(5E)-5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: Shares the dichloroaniline moiety but lacks the imidazolidine-2,4-dione core.
2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry, structurally different but used in similar research contexts.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with different functional groups but similar applications in biological research.
Uniqueness
(5E)-5-{3,5-dichloro-4-[(4-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(5E)-5-[[3,5-dichloro-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O3/c18-12-5-10(7-14-16(23)22-17(24)21-14)6-13(19)15(12)25-8-9-1-3-11(20)4-2-9/h1-7H,8H2,(H2,21,22,23,24)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJFOFMHUINQPU-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=C3C(=O)NC(=O)N3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)/C=C/3\C(=O)NC(=O)N3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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